Ethyl 3-ethyl-4-isothiazolecarboxylate
Description
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
ethyl 3-ethyl-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-7-6(5-12-9-7)8(10)11-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
VPBXYWANKIGOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC=C1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties Comparison
*Inferred data due to lack of direct evidence.
Research Findings and Implications
- Heterocycle Reactivity : Isoxazoles (oxygen-containing) are less reactive toward nucleophilic attack than isothiazoles (sulfur-containing), which may influence their utility in catalytic systems .
Preparation Methods
Bromination of this compound Precursors
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Thiazolidine oxidation | MnO₂, acetonitrile, 60–100°C | 72% | |
| Esterification | HCl gas, methanol | 89% |
Critical Analysis of Methodologies
Bromination vs. Direct Synthesis
The bromination method is efficient for functionalized derivatives but requires pre-synthesized this compound. Scalability depends on the availability of the parent ester, which lacks detailed protocols in open literature.
Cyclization Efficiency
Thioamide cyclization faces regioselectivity issues, as seen in isoxazole syntheses. For example, ethyl 5-methylisoxazole-4-carboxylate synthesis encounters isomerization due to competing nucleophilic attacks on carbonyl vs. methylene groups. Similar challenges likely plague isothiazole routes, necessitating optimized pH and temperature controls.
Esterification Practicality
Experimental Considerations and Optimization
Solvent and Catalyst Selection
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | 3,4,5-trimethoxybenzoyl chloride, DMA, 80°C | 70% | |
| Esterification | Ethanol, H₂SO₄, reflux | 85% | |
| Purification | Silica gel, cyclohexane/EtOAc | 51–70% |
Basic: How should researchers safely handle and store this compound?
Methodological Answer:
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation. Electrostatic discharge prevention is critical (e.g., grounded equipment) ().
- Storage : Refrigerate (2–8°C) in airtight containers with desiccants. Avoid incompatible materials (e.g., strong oxidizers) ().
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste ().
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons via coupling patterns (e.g., ester carbonyl at ~162 ppm, thiazole protons at 7.5–8.5 ppm) ().
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, thiazole ring vibrations ~1540 cm⁻¹) ().
- Mass Spectrometry (EI/HRMS) : Confirm molecular weight (e.g., [M]+ at m/z 271.1064) ().
- X-ray Crystallography : Resolve stereochemistry and crystal packing ().
Q. Table 2: Representative NMR Data (CDCl₃)
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| COOCH₂CH₃ | 4.33 (q), 1.37 (t) | Ethyl ester |
| Thiazole C-S | 139.7 | Ring carbon |
| C=O | 162.4 | Ester carbonyl |
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMA, DMF) enhance cyclization efficiency ().
- Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions ().
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) improve acylation kinetics ().
- In Situ Monitoring : TLC or HPLC tracks intermediate conversion ().
Advanced: What are the strategies to assess the stability of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, analyze degradation via HPLC ().
- pH Profiling : Dissolve in buffers (pH 1–13), monitor hydrolysis by ¹H NMR (ester cleavage at acidic/basic extremes) ().
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) ().
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites ().
- Database Mining : Use PISTACHIO or Reaxys to identify analogous reactions (e.g., thiazole alkylation) ().
- Docking Studies : Screen for bioactivity (e.g., enzyme inhibition) using AutoDock Vina ().
Advanced: How to resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR with X-ray data to confirm assignments ().
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal origins ().
- High-Resolution MS : Confirm molecular formula discrepancies ().
Advanced: What methodologies are used to study its potential in medicinal chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
